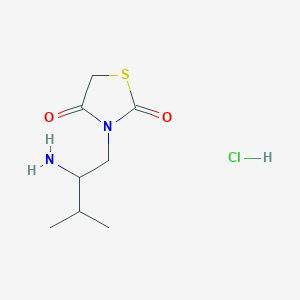![molecular formula C8H16IN B1446860 5-Azoniaspiro[4.4]nonane Iodide CAS No. 45650-35-9](/img/structure/B1446860.png)
5-Azoniaspiro[4.4]nonane Iodide
Vue d'ensemble
Description
5-Azoniaspiro[4.4]nonane Iodide is a chemical compound with the molecular formula C8H16IN . It is a solid substance at 20 degrees Celsius . It is sold by various chemical suppliers, including TCI America , and is often used as a reagent .
Molecular Structure Analysis
The molecular weight of 5-Azoniaspiro[4.4]nonane Iodide is 253.13 . The compound is a type of quaternary ammonium salt . More detailed structural information or analysis is not available in the search results.Physical And Chemical Properties Analysis
5-Azoniaspiro[4.4]nonane Iodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is also hygroscopic, meaning it readily absorbs moisture from the air . The compound is soluble in water .Applications De Recherche Scientifique
Mass Spectrometry Peptide Analysis 5-Azoniaspiro[4.4]nonane has been utilized in the field of mass spectrometry, particularly for peptide analysis. Setner et al. (2017) developed a novel class of ionization tags based on the 5-azoniaspiro[4.4]nonyl scaffold to improve the analysis of peptides by electrospray tandem mass spectrometry (ESI-MS/MS). These tags enhanced the ionization efficiency of peptides and provided high sequence coverage due to their stability during collision-induced dissociation experiments (Setner et al., 2017).
Spirocyclic Quaternary Ammonium Cations in Membrane Applications In the context of anion exchange membranes (AEMs), Gu et al. (2016) synthesized and studied spirocyclic quaternary ammonium (QA) cations, including 5-azoniaspiro[4.4]nonane, for their chemical stability in alkaline media. Their research indicated that spirocyclic QAs had higher alkaline stability, which is significant for the development of durable AEMs (Gu et al., 2016).
Crystal Structure and Thermal Properties Zakharov et al. (2021) investigated the crystal structure and thermal properties of metal-containing ionic liquids composed of spiro cations, including 2-oxo-5-azoniaspiro[4.4]nonane. These studies are crucial for understanding the physical properties and potential applications of these compounds in various fields (Zakharov et al., 2021).
Electrolytes for Electric Double Layer Capacitors Higashiya et al. (2018) and DeRosa et al. (2017) explored the use of spiro-type quaternary ammonium salts, including 4-azoniaspiro[4.4]nonane, as electrolytes for electric double layer capacitor (EDLC) applications. These studies highlighted the high conductivity and energy storage properties of these compounds, demonstrating their potential in energy storage devices (Higashiya et al., 2018); (DeRosa et al., 2017).
Synthesis and Polymerization In polymer science, the synthesis and polymerization of derivatives of 5-azoniaspiro[4.4]nonane have been explored. De Vynck and Goethals (1997) described the polymerization of N,N-diallylpyrrolidinium bromide, leading to a polyelectrolyte with azoniaspiro[4.4]-nonane units (De Vynck & Goethals, 1997).
Safety And Hazards
Orientations Futures
Spirocyclic quaternary ammonium cations, including 5-azoniaspiro[4.4]nonane, have been studied for their potential use in anion exchange membranes . These membranes have applications in various fields, including energy storage and conversion . The research indicates that these compounds have higher alkaline stability compared to non-spirocyclic quaternary ammonium cations .
Propriétés
IUPAC Name |
5-azoniaspiro[4.4]nonane;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.HI/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOWCUCDJIERQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azoniaspiro[4.4]nonane Iodide | |
CAS RN |
45650-35-9 | |
| Record name | 5-Azoniaspiro[4.4]nonane Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)


![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)